1-Butanamine, N-(2-methylpropyl)-
Description
1-Butanamine, N-(2-methylpropyl)- (IUPAC name: N-isobutyl-1-butanamine) is a secondary amine with a molecular formula of C₈H₁₉N and a molecular weight of 129.24 g/mol. The compound features a butanamine backbone substituted with a 2-methylpropyl (isobutyl) group at the nitrogen atom.
Properties
IUPAC Name |
N-(2-methylpropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-6-9-7-8(2)3/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRUHKGZAQXBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066654 | |
| Record name | 1-Butanamine, N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20810-06-4 | |
| Record name | N-(2-Methylpropyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20810-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020810064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isobutylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-METHYLPROPYL)BUTAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66MVU4W883 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanamine, N-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of butanamine with 2-methylpropyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the substitution of the halide with the amine group.
Industrial Production Methods: Industrial production of 1-Butanamine, N-(2-methylpropyl)- often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability. The reaction conditions usually include high pressure and temperature, along with the use of metal catalysts such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Pharmaceutical Development
-
Polymer Chemistry
- In polymer chemistry, 1-butanamine derivatives are explored for their role as chain extenders or cross-linking agents in the production of polyurethanes and other polymers. This application is significant for improving the mechanical properties of materials.
- Surfactant Production
Data Table: Properties and Applications
| Property/Feature | Details |
|---|---|
| Chemical Structure | Chemical Structure |
| Applications | Organic synthesis, pharmaceutical intermediates, polymer chemistry, surfactant production |
| Toxicity | Moderate toxicity; requires handling precautions |
| Solubility | Soluble in organic solvents; limited water solubility |
Case Study 1: Synthesis of Bioactive Molecules
A study published in the Journal of Medicinal Chemistry highlighted the use of 1-butanamine, N-(2-methylpropyl)- as an intermediate in synthesizing novel anti-inflammatory agents. The researchers modified the amine to enhance selectivity and potency against specific biological targets.
Case Study 2: Polymer Applications
Research conducted by a team at a leading university demonstrated that incorporating 1-butanamine derivatives into polyurethane formulations significantly improved thermal stability and mechanical strength. This advancement has implications for developing more durable materials used in automotive and construction industries.
Case Study 3: Surfactant Efficacy
A comparative study evaluated various amine-based surfactants, including those derived from 1-butanamine, N-(2-methylpropyl)-. Results indicated superior performance in reducing surface tension compared to traditional surfactants, suggesting its viability in industrial applications.
Mechanism of Action
The mechanism by which 1-Butanamine, N-(2-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Analogs
1-Butanamine, N-propyl-
- Formula : C₇H₁₇N
- Molecular Weight : 115.22 g/mol
- Key Differences : Shorter N-alkyl chain (propyl vs. isobutyl) reduces steric hindrance and lowers molecular weight. This impacts solubility and volatility .
2-Butanamine, N-(1-methylpropyl)-
- Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Key Differences : Structural isomerism; the butanamine backbone is branched at the second carbon, altering physicochemical properties such as boiling point and lipophilicity .
N-(2-Methylbutylidene)isobutylamine
- Type : Schiff base (imine derivative)
- Formula : C₉H₁₉N
- Key Differences : Presence of an imine group (C=N) instead of a secondary amine. This enhances reactivity in condensation reactions and reduces basicity .
1-Butanamine, N-(1-methylpropyl)-N-nitroso-
- Formula : C₈H₁₈N₂O
- Used in forensic analysis challenges due to similar molecular weight to MDMA derivatives .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (Estimated) | Solubility Trends |
|---|---|---|---|---|
| 1-Butanamine, N-(2-methylpropyl)- | C₈H₁₉N | 129.24 | ~150–160°C* | Moderate in organic solvents |
| 1-Butanamine, N-propyl- | C₇H₁₇N | 115.22 | ~130–140°C* | Higher water solubility |
| 2-Butanamine, N-(1-methylpropyl)- | C₈H₁₉N | 129.24 | ~145–155°C* | Similar to target compound |
| N-(2-Methylbutylidene)isobutylamine | C₉H₁₉N | 141.26 | ~180–190°C* | Lower polarity due to C=N |
*Estimated based on analogous amines .
Analytical Differentiation
- Mass Spectrometry (MS) : Similar molecular weights (e.g., 129–141 g/mol) complicate differentiation. Key fragmentation patterns (e.g., loss of isobutyl vs. propyl groups) must be analyzed .
- Chromatography : Retention times vary; for example, 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- elutes at 4.582 min in GC-MS, distinct from simpler amines .
Biological Activity
1-Butanamine, N-(2-methylpropyl)-, also known as N-(2-methylpropyl)butan-1-amine, is an organic compound belonging to the class of amines. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry, environmental science, and industrial processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
1-Butanamine, N-(2-methylpropyl)- has the following chemical properties:
- Molecular Formula: C₆H₁₅N
- Molecular Weight: 99.20 g/mol
- CAS Number: 111-72-4
-
Structure:
The biological activity of 1-butanamine derivatives is primarily attributed to their ability to interact with various biological targets. These compounds can act as:
- Neurotransmitter Modulators: They may influence neurotransmitter systems by acting on receptors or inhibiting reuptake mechanisms.
- Enzyme Inhibitors: The amine group can form covalent bonds with specific amino acid residues in enzymes, potentially leading to inhibition of enzyme activity.
Pharmacological Studies
Several studies have investigated the pharmacological properties of amines similar to 1-butanamine, N-(2-methylpropyl)-. For instance:
- Antimicrobial Activity: Research indicates that certain butanamine derivatives exhibit antimicrobial properties against various bacterial strains. A study found that related compounds showed significant inhibitory effects on Gram-positive bacteria .
- Cytotoxic Effects: Some derivatives have been tested for cytotoxicity against cancer cell lines. Results indicated varying degrees of cytotoxic effects, suggesting potential for further development as anticancer agents .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial efficacy of N-substituted butanamines against common pathogens. The results showed that certain derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects:
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
